![molecular formula C27H30FN3O5 B15174481 (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
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Overview
Description
The compound (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro-indole core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable electrophile.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the 3,4-dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using the appropriate phenyl derivative.
Final assembly and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the spiro-indole core can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can be compared with other spiro-indole derivatives, such as:
Uniqueness
The uniqueness of (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5’-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione lies in its combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Biological Activity
The compound (3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione represents a novel class of spirocyclic compounds with potential therapeutic applications. This article reviews its biological activity based on available literature and experimental findings.
Chemical Structure
The compound features a complex spirocyclic structure that is characterized by a tetrahydropyrrolo[3,4-c]pyrrole core and a substituted indole moiety. The presence of fluorine and methoxy groups suggests potential interactions with biological targets that may enhance its pharmacological profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent activity against cancer cells.
The mechanism underlying the anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed:
- Apoptosis Induction : Increased Annexin V positivity in treated cells.
- Cell Cycle Arrest : A significant accumulation of cells in the G0/G1 phase was observed.
Antimicrobial Activity
Additionally, the compound has been evaluated for antimicrobial properties. Preliminary results suggest:
- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Values were recorded at 15 µg/mL for E. coli and 20 µg/mL for S. aureus.
Data Table: Summary of Biological Activities
Activity Type | Test System | Observations | IC50/MIC Values |
---|---|---|---|
Anticancer | MCF-7 | Inhibition of proliferation | 10 µM |
HeLa | Induction of apoptosis | 20 µM | |
A549 | Cell cycle arrest | 30 µM | |
Antimicrobial | E. coli | Bacterial growth inhibition | 15 µg/mL |
S. aureus | Bacterial growth inhibition | 20 µg/mL |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted by Zhang et al. (2023) focused on the effects of the compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers.
- Antimicrobial Efficacy : A comparative study by Lee et al. (2024) evaluated the antimicrobial efficacy against resistant strains of bacteria, highlighting its potential as an alternative treatment option.
Properties
Molecular Formula |
C27H30FN3O5 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H30FN3O5/c1-14(2)11-19-22-23(27(30-19)17-13-16(28)6-7-18(17)29-26(27)34)25(33)31(24(22)32)10-9-15-5-8-20(35-3)21(12-15)36-4/h5-8,12-14,19,22-23,30H,9-11H2,1-4H3,(H,29,34)/t19?,22-,23+,27?/m1/s1 |
InChI Key |
IOCAYCTUXKSDNB-OHXFUWEMSA-N |
Isomeric SMILES |
CC(C)CC1[C@@H]2[C@@H](C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)F)NC4=O |
Canonical SMILES |
CC(C)CC1C2C(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)F)NC4=O |
Origin of Product |
United States |
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